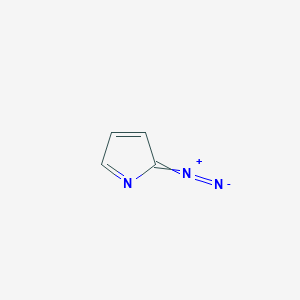
Pentanimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanimidate hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt of pentanimidate, which is an organic compound containing an imidate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanimidate hydrochloride can be synthesized through a reaction involving pentanimidate and hydrochloric acid. One common method involves the suspension of pentanimidate in diethyl ether, which is then cooled to -10°C. This suspension is slowly added to a 6 M aqueous potassium hydroxide solution, stirred for 15 minutes, and the layers are separated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanimidate hydrochloride undergoes various chemical reactions, including:
Neutralization Reactions: It reacts with bases to form salts and water.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidate group.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include sodium hydroxide and potassium hydroxide.
Solvents: Diethyl ether is often used as a solvent in the preparation and reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, neutralization with a base will produce the corresponding salt and water.
Wissenschaftliche Forschungsanwendungen
Pentanimidate hydrochloride has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of pentanimidate hydrochloride involves its interaction with specific molecular targets and pathways. It is thought to interfere with nuclear metabolism, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This inhibition can affect various cellular processes, making it a valuable tool in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl pentanimidate hydrochloride: A closely related compound with similar chemical properties and applications.
Pentamidine: Another compound with a similar mechanism of action, used as an antifungal agent.
Uniqueness
This compound is unique due to its specific chemical structure and the presence of the imidate functional group
Eigenschaften
CAS-Nummer |
141676-82-6 |
|---|---|
Molekularformel |
C5H12ClNO |
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
pentanamide;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H2,6,7);1H |
InChI-Schlüssel |
WIYDEVSKVYFPPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

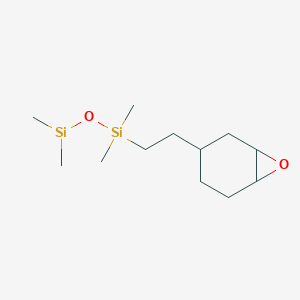
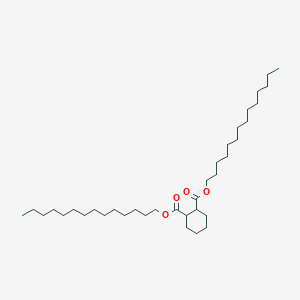
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
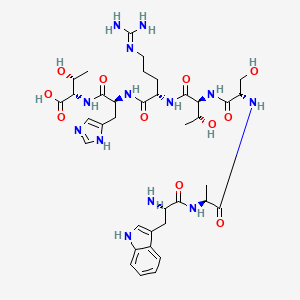
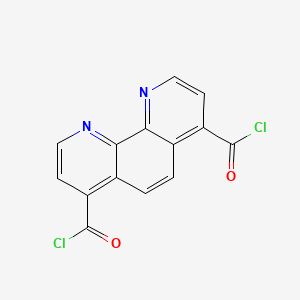
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
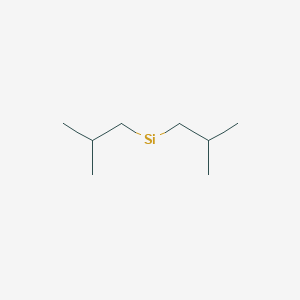
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
